N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-18-11-7-8-16(14-18)23(27)24-22(19-12-5-6-13-20(19)30-24)25-21(26)15-29-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVOYMOGDNUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by a complex structure that includes:
- A benzofuran moiety
- A methoxybenzoyl group
- A phenoxyacetamide functional group
This unique combination of structural elements is believed to contribute to its biological effects.
Research indicates that this compound exhibits its biological activity primarily through:
- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including leukemia and lung cancer cells, as measured by assays such as Sulforhodamine B (SRB) .
- Induction of apoptosis : It promotes programmed cell death in malignant cells, which is a critical mechanism in cancer treatment .
Efficacy Against Cancer Cell Lines
Table 1 summarizes the efficacy of this compound against different cancer cell lines based on IC50 values derived from SRB assays.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Jurkat (leukemia) | < 10 | |
| A-431 (skin carcinoma) | < 15 | |
| MCF-7 (breast cancer) | < 20 |
These results indicate that the compound has potent anti-cancer properties, with lower IC50 values suggesting higher efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the chemical structure can significantly influence biological activity. Key findings include:
- The presence of the methoxy group on the benzoyl moiety enhances lipophilicity and cellular uptake.
- Substituents on the benzofuran ring can alter interaction with target proteins involved in apoptosis and cell cycle regulation .
Case Studies
Several studies have documented the effects of this compound in vitro and in vivo:
- In Vitro Study on Leukemia Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in Jurkat cells, highlighting its potential as a therapeutic agent for leukemia .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential for further development as an anti-cancer drug .
Comparison with Similar Compounds
Core Heterocycle Comparison
- Benzofuran vs. Benzothiazole : The target compound and the benzothiazole derivative from share acetamide substituents but differ in their core heterocycles. Benzothiazoles are often associated with enhanced metabolic stability and bioactivity in pharmaceuticals due to sulfur’s electronegativity and hydrogen-bonding capabilities, whereas benzofurans may offer improved π-stacking interactions .
- Dihydrobenzofuran : The dihydrobenzofuran in introduces conformational rigidity, which could limit rotational freedom compared to the fully aromatic benzofuran in the target compound. This may affect binding affinity in biological targets .
Substituent Effects
- Trifluoromethyl Group : Present in the benzothiazole analog (), this group increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to enhance bioavailability .
- Hydroxyurea vs.
- Methoxy Groups : Both the target compound and the benzothiazole analog feature methoxy substituents, which can modulate electronic properties and solubility.
Q & A
Q. What are the established synthetic methodologies for N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C for benzofuran ring formation, followed by phenoxyacetamide introduction via nucleophilic substitution. Critical conditions include:
- Base selection : NaH promotes deprotonation of phenolic intermediates (e.g., uses NaH for benzyloxy group activation) .
- Solvent : Dry THF or methanol/water mixtures ensure optimal reactivity (e.g., uses methanol for carboxylation) .
- Work-up : Acidification to pH 1 with HCl and purification via column chromatography (e.g., achieved 82% yield after column purification) .
Example protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzofuran core synthesis | NaH/THF, 0°C | 75% | |
| Carboxylation | KOH/MeOH-H₂O, reflux | 82% |
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent connectivity. For example, methoxy protons appear as singlets at ~3.8 ppm, and benzofuran aromatic protons show splitting patterns between 6.8–7.5 ppm () .
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds in benzofuran derivatives form centrosymmetric dimers, as in ) .
- HR-MS/FT-IR : Validates molecular weight (e.g., HR-MS m/z calculated for C₂₄H₁₉NO₅: 401.1264) and functional groups (C=O stretch at ~1700 cm⁻¹) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use gloves, goggles, and lab coats. Avoid inhalation ( recommends fume hood use) .
- First Aid : For skin contact, wash with water and consult a physician ( advises immediate medical consultation) .
- Storage : Store in a cool, dry place away from oxidizers (per general benzofuran handling guidelines) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and minimize byproducts?
- Methodological Answer :
- Parameter screening : Vary equivalents of NaH ( used 1.1 eq.) and reaction time ( used 12 hours) to reduce side reactions .
- Byproduct analysis : Use TLC or LC-MS to identify impurities (e.g., isolated byproducts via cold acetone washes) .
- Scale-up adjustments : Optimize solvent volume-to-mass ratios (e.g., used 20 mL solvent per gram of starting material) .
Q. What strategies are recommended for resolving contradictions in spectral data or crystallographic findings?
- Methodological Answer :
- Cross-validation : Compare experimental NMR with computational predictions (e.g., DFT for chemical shift calculations).
- Polymorphism checks : Recrystallize under varying conditions (e.g., used benzene for crystal growth) to rule out polymorphic forms .
- Synchrotron XRD : High-resolution data can resolve ambiguities in hydrogen bonding (as in ’s centrosymmetric dimers) .
Q. How can computational chemistry be applied to predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals to predict electrophilic/nucleophilic sites (e.g., methoxy groups may enhance electron density on the benzofuran ring) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina, leveraging structural data from .
Q. What methodologies are employed to synthesize and evaluate derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization : Introduce halogens or methyl groups at the benzofuran 3-position via electrophilic substitution ( details oxidation/reduction pathways) .
- Biological assays : Test derivatives for activity (e.g., antimicrobial, anticancer) using in vitro models. Compare IC₅₀ values to correlate substituent effects (e.g., evaluated benzoylphenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
